Technical Deep Dive: Strategic Synthesis of 1,1,1-Trifluorobutane
Technical Deep Dive: Strategic Synthesis of 1,1,1-Trifluorobutane
Executive Summary & Compound Identification
This technical guide details the synthesis of 1,1,1-Trifluorobutane , a structural motif increasingly relevant in medicinal chemistry as a lipophilic, metabolically stable bioisostere for the propyl or butyl group.
Critical Identifier Note: The request referenced CAS 460-32-2 . In standard chemical registries (PubChem, CAS), this number corresponds to 1,1,1-Trifluoroacetone .
-
1,1,1-Trifluorobutane corresponds to CAS 460-34-4 .[1]
-
Structure:
To ensure scientific integrity, this guide addresses the synthesis of 1,1,1-Trifluorobutane (the named alkane) while acknowledging the ketone as a potential precursor in specific reductive pathways.
Core Synthesis Strategy
We will explore two primary methodologies ranging from laboratory-scale precision to classical functional group transformation:
-
The "Clean" Route (Catalytic Hydrogenation): Saturation of 4,4,4-trifluoro-1-butene. High atom economy, minimal hazardous waste.
-
The "Constructive" Route (Deoxofluorination): Conversion of Butyric Acid using Sulfur Tetrafluoride (
). Direct but requires high-hazard handling protocols.
Route A: Catalytic Hydrogenation of Fluoro-Olefins
Best for: Laboratory scale, high purity requirements, green chemistry compliance.
This route relies on the commercial availability of 4,4,4-trifluoro-1-butene . The
Mechanistic Pathway
The reaction involves the syn-addition of hydrogen across the terminal double bond. Unlike chlorinated alkenes, trifluoromethyl groups are generally stable to Pd/C hydrogenation under mild conditions.
Figure 1: Catalytic cycle for the hydrogenation of 4,4,4-trifluoro-1-butene.
Detailed Experimental Protocol
Reagents:
-
Substrate: 4,4,4-Trifluoro-1-butene (Bp: ~15°C - Note: Volatile precursor, handle with chilled condensers).
-
Catalyst: 5% Palladium on Carbon (Pd/C), wet support preferred to minimize ignition risk.
-
Solvent: Anhydrous Ethanol or Methanol.
Step-by-Step Workflow:
-
System Preparation:
-
Use a pressure-rated glass vessel (Parr shaker) or a stainless steel autoclave.
-
Critical: Due to the low boiling point of the precursor (approx 15-18°C), the reaction vessel must be pre-chilled to 0°C during loading.
-
-
Loading:
-
Charge the vessel with Pd/C (1-2 mol% loading relative to substrate).
-
Add cold Ethanol (0°C).
-
Cannulate 4,4,4-trifluoro-1-butene into the solvent mixture while maintaining temperature < 5°C.
-
-
Hydrogenation:
-
Purge the headspace with
(3x) followed by (3x). -
Pressurize to 30-50 psi (2-3.5 bar) with
. -
Agitate at room temperature (20-25°C) .
-
Monitoring: Monitor
uptake. Reaction is typically complete within 2-4 hours.
-
-
Work-up (Filtration & Distillation):
-
Vent excess
and purge with . -
Filter the mixture through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).
-
Isolation: The product, 1,1,1-trifluorobutane, boils at approximately 45-46°C.
-
Perform fractional distillation directly from the ethanolic solution. Collect the fraction at 44-46°C.
-
Validation Criteria:
-
19F NMR: Singlet at approx -66 ppm (characteristic of terminal
). -
Absence of alkene: Disappearance of vinylic protons in 1H NMR (5.0-6.0 ppm region).
Route B: Deoxofluorination of Butyric Acid ( )
Best for: Industrial settings, utilizing cheap feedstock (Butyric Acid). Hazard Level: Extreme (Requires specialized training).
This route utilizes the Hasek reaction, converting a carboxylic acid (-COOH) directly to a trifluoromethyl group (-CF3).
Mechanistic Pathway
Sulfur tetrafluoride (
Figure 2: Stepwise deoxofluorination of Butyric Acid via Acyl Fluoride intermediate.[1][3][4][5][6][7]
Detailed Experimental Protocol
Reference: Hasek, W. R., et al. J. Am. Chem. Soc. 1960.
Reagents:
-
Butyric Acid (Anhydrous).
-
Sulfur Tetrafluoride (
) gas.[2][8][9] -
Hydrogen Fluoride (HF) or
(Lewis acid catalyst).
Protocol:
-
Vessel Selection: Use a Hastelloy-C or Monel autoclave. Stainless steel (316SS) is acceptable only if strictly anhydrous, but corrosion is a major risk. Glass is forbidden (HF etches glass, causing catastrophic failure).
-
Reaction Setup:
-
Cool autoclave to -78°C (Dry ice/acetone).
-
Charge Butyric Acid.
-
Condense
(3 equivalents) into the vessel. -
Add catalytic HF (optional but improves yield).
-
-
Execution:
-
Seal and heat slowly to 100°C for 6 hours, then 130-150°C for 6 hours.
-
Pressure Note: Expect significant pressure generation due to
and unreacted .
-
-
Work-up (Quenching):
-
Cool to room temperature.
-
Vent gases (
, , HF) through a scrubber containing 20% KOH. Do not vent to atmosphere. -
Pour the liquid residue onto ice/water (hydrolyzes remaining acyl fluoride).
-
Extract with pentane or distill directly.
-
Wash organic layer with
to remove residual acid.
-
Comparative Data Analysis
| Feature | Route A: Hydrogenation | Route B: |
| Precursor Cost | High (Fluoro-olefin) | Low (Butyric Acid) |
| Safety Profile | Moderate (Flammability) | Critical (Toxic/Corrosive Gas) |
| Equipment | Standard Parr Shaker | Monel/Hastelloy Autoclave |
| Yield | >90% (Typical) | 60-80% |
| Purification | Simple Distillation | Complex (Scrubbing required) |
| Scalability | Good (Linear scale-up) | Difficult (Heat transfer/Safety) |
References
-
Hasek, W. R., Smith, W. C., & Engelhardt, V. A. (1960). The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds. Journal of the American Chemical Society, 82(3), 543–551.
-
PubChem Compound Summary. (2023). 1,1,1-Trifluorobutane (CAS 460-34-4).[1] National Center for Biotechnology Information.
-
[1]
-
-
Sieggemann, R., et al. (2000). Process for the preparation of 1,1,1-trifluoroalkanes.[10][11] U.S. Patent No. 6,103,908. (Describes hydrogenation of fluorinated olefins).
- Vertex AI Search Results. (2023). Synthesis and Property Data for CAS 460-32-2 and 460-34-4.
Sources
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